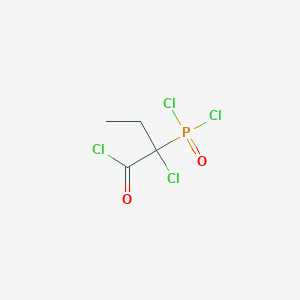![molecular formula C11H20O B14641425 (2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)methanol CAS No. 56587-70-3](/img/structure/B14641425.png)
(2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6,6-Trimethylbicyclo[311]heptan-3-yl)methanol is a bicyclic alcohol compound with a unique structure that includes a bicyclo[311]heptane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)methanol typically involves the reduction of (2,6,6-Trimethylbicyclo[3.1.1]heptan-3-one) using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation processes, where (2,6,6-Trimethylbicyclo[3.1.1]heptan-3-one) is hydrogenated in the presence of a metal catalyst such as palladium on carbon. This method is advantageous due to its scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone, (2,6,6-Trimethylbicyclo[3.1.1]heptan-3-one).
Reduction: The compound can be further reduced to form hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed
Oxidation: (2,6,6-Trimethylbicyclo[3.1.1]heptan-3-one)
Reduction: Hydrocarbons such as (2,6,6-Trimethylbicyclo[3.1.1]heptane)
Substitution: Various substituted derivatives depending on the halogenating agent used.
Scientific Research Applications
(2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)methanol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties.
Industrial Chemistry: It is used in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of (2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)methanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The bicyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2,6,6-Trimethylbicyclo[3.1.1]heptane): A hydrocarbon with a similar bicyclic structure but lacking the hydroxyl group.
(2,6,6-Trimethylbicyclo[3.1.1]heptan-3-one): The ketone analog of the compound.
(2,6,6-Trimethylbicyclo[3.1.1]heptan-2-ol): An alcohol with a hydroxyl group at a different position.
Uniqueness
(2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)methanol is unique due to its specific hydroxyl group position, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O/c1-7-8(6-12)4-9-5-10(7)11(9,2)3/h7-10,12H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZUWVURRRWXHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC2CC1C2(C)C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40543380 |
Source


|
| Record name | (2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40543380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56587-70-3 |
Source


|
| Record name | (2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40543380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridine-2(3H)-thione](/img/structure/B14641356.png)
![1-[4,6-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14641357.png)











